molecular formula C17H13NO3 B058279 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 116734-15-7

2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No. B058279
M. Wt: 279.29 g/mol
InChI Key: PAVHGOHHXODEAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategies such as the Pictet-Spengler reaction, Friedländer synthesis, and other condensation reactions. For example, a rapid synthesis approach involving the Pictet-Spengler reaction on substituted tyrosine followed by catalytic dehalogenation has been demonstrated to yield high optical purity compounds similar to 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (Verschueren et al., 1992). Another method involves the reaction of hydroxyglycine with 2-aminobenzophenones, leading to quinazoline derivatives, which can be transformed into quinoline derivatives through rearrangement and oxidation processes (Hoefnagel et al., 1993).

Molecular Structure Analysis

Quinoline derivatives like 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid exhibit distinct molecular structures that are key to their reactivity and biological activity. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used to elucidate these structures. For instance, the X-ray crystallographic analysis of related quinoline derivatives has provided detailed insights into their molecular conformations and intermolecular interactions (Li et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions. The functional groups present in these molecules, such as the hydroxyphenyl and carboxylic acid groups, play a crucial role in their reactivity. For example, brominated hydroxyquinoline derivatives have been studied for their photochemistry, offering insights into the reactivity of similar compounds (Fedoryak & Dore, 2002).

Physical Properties Analysis

The physical properties of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. These properties are influenced by the molecular structure and the nature of substituents on the quinoline core. Research on related compounds provides valuable information on the solubility and stability of quinoline derivatives, which are critical for their potential applications (Gao et al., 2011).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity, basicity, and photoreactivity, are shaped by their unique molecular structures. Studies on the photochemistry of brominated hydroxyquinoline and its derivatives highlight the photolabile nature of these compounds, which is relevant for understanding the chemical behavior of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (Fedoryak & Dore, 2002).

Scientific Research Applications

1. Synthesis, Characterization, and Antibacterial Activity Studies

  • Application Summary : This study focused on the synthesis and characterization of two Cobalt(II) complexes using a similar compound, 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid, as a novel ligand .
  • Methods of Application : The compounds were characterized using powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis, and MS spectral data. DFT/B3LYP mode of calculations were carried out to determine some theoretical parameters of the molecular structure of the ligand .
  • Results or Outcomes : The ligand displayed moderate antibacterial activity against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa and Klebsiella pneumoniae 22 .

2. Theoretical and Experimental Investigation

  • Application Summary : This study involved the synthesis of a new alkylaminophenol compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, and an investigation of its structural properties .
  • Methods of Application : The structural analysis of the molecule was performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry, supported by computational spectral studies .
  • Results or Outcomes : The results showed that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .

3. Bio-based Copolyesters

  • Application Summary : This study focused on the synthesis of bio-sourced aliphatic–aromatic copolyesters using a compound synthesized from methyl 3-(4-hydroxyphenyl)propanoate .
  • Methods of Application : The copolyesters were synthesized by melt copolymerization and their structure was analyzed by Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (1H NMR) spectroscopy .
  • Results or Outcomes : The copolyesters exhibited good degradability, with weight losses in soil degradation reaching up to 4.3% after 30 days .

4. R-2-(4-Hydroxyphenoxy)propionic Acid Biosynthesis

  • Application Summary : This study developed an efficient high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) biosynthesis through microbial hydroxylation .
  • Methods of Application : The concentration of R-HPPA was quantified according to the absorbance of the colored compound at a suitable wavelength of 570 nm .
  • Results or Outcomes : A positive mutant with high tolerance to 20 g/L R-PPA was rapidly selected from 1920 mutants. The biomass and R-HPPA titer were 12.5- and 38.19-fold higher compared with the original strain at 20 g/L R-PPA .

5. 4-Hydroxybenzoic Acid as a Versatile Platform

  • Application Summary : 4-Hydroxybenzoic acid (4-HBA) has emerged as a promising intermediate for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc .
  • Methods of Application : A variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .
  • Results or Outcomes : The biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .

6. Diphenolic Acid Synthesis

  • Application Summary : Diphenolic acid, or 4,4-bis(4-hydroxyphenyl)pentanoic acid, is one of the potentially most interesting bio-products obtainable from the levulinic acid supply-chain .
  • Methods of Application : Diphenolic acid synthesis involves the condensation reaction between phenol and levulinic acid and requires the presence of a Brønsted acid as a catalyst .
  • Results or Outcomes : Diphenolic acid represents a valuable candidate for the replacement of bisphenol A, which is strongly questioned for its toxicological issues .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential bioactivity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-(4-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(18-15)11-3-5-12(19)6-4-11/h2-9,19H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBGUJBWECBNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419983
Record name 6-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

CAS RN

116734-15-7
Record name 6-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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